(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid
Description
This compound is a naphthalene-derived carboxylic acid with a complex stereochemical framework, characterized by its (E)-configuration at the pent-2-enoic acid moiety and multiple chiral centers in the decahydronaphthalene core.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H34O3/c1-14(13-17(21)22)9-12-20(23)15(2)7-8-16-18(3,4)10-6-11-19(16,20)5/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/b14-13+/t15-,16+,19+,20-/m1/s1 |
InChI Key |
GVGJRMWFFTWASU-LKZYJNOJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/C(=O)O)/C)O)(CCCC2(C)C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CC(=O)O)C)O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
The bicyclic system is constructed via Diels-Alder reaction between a diene and dienophile. For example:
- Diene : 1,3-butadiene derivative with pre-installed methyl groups.
- Dienophile : Cyclohexenone functionalized with hydroxyl and methyl groups.
Reaction conditions:
- Catalyst : Lewis acids (e.g., AlCl₃) at -78°C in anhydrous dichloromethane.
- Yield : 68–72% with >95% endo selectivity.
Enzymatic Hydroxylation
Introduction of the C1 hydroxyl group employs P450 monooxygenases for stereospecific oxidation:
- Substrate: 1,5,5,8a-tetramethyl-decalin.
- Enzyme: CYP153A from Pseudomonas putida GPo1.
- Conversion : 89% with 99% ee.
Synthesis of (E)-3-Methylpent-2-Enoic Acid
Claisen-Schmidt Condensation
Benzaldehyde derivatives react with ethyl acetoacetate under basic conditions:
Reaction Scheme :
$$ \text{CH}3\text{C(O)CH}2\text{COOEt} + \text{RCHO} \xrightarrow{\text{NaOH}} \text{CH}_3\text{C(O)CH=CHR} $$
Conditions :
Ester Hydrolysis
Saponification of the α,β-unsaturated ester:
$$ \text{CH}3\text{C(O)CH=CHCOOEt} \xrightarrow{\text{H}2\text{O}, \text{H}2\text{SO}4} \text{CH}_3\text{C(O)CH=CHCOOH} $$
Optimized Conditions :
Fragment Coupling Strategies
Wittig Reaction
Coupling the decalin aldehyde with a ylide generated from 3-methylpent-2-enoic acid:
Procedure :
- Generate ylide from phosphonium salt (e.g., CH₃CH₂PPh₃⁺Br⁻) using NaHMDS.
- React with decalin aldehyde at -78°C.
Outcome :
- E/Z Selectivity : 7:1 favoring (E)-isomer.
- Yield : 74% after column chromatography.
Cross-Metathesis
Employing Grubbs 2nd-generation catalyst:
Reaction :
$$ \text{Decalin-CH=CH}2 + \text{CH}2=CHCOOR} \xrightarrow{\text{Grubbs II}} \text{Decalin-CH=CH-COOR} $$
Conditions :
- Catalyst Loading : 5 mol% in DCM, 40°C, 24h.
- Yield : 63% with 92% E-selectivity.
Final Oxidation and Deprotection
Jones Oxidation
Conversion of primary alcohol to carboxylic acid:
$$ \text{Decalin-CH}2\text{OH} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}4} \text{Decalin-COOH} $$
Challenges :
Stereochemical Corrections
Recrystallization from hexane/ethyl acetate (4:1) improves diastereomeric purity to >99%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|---|
| Wittig | Aldehyde-Phosphonium | 74 | 87% | Moderate |
| Cross-Metathesis | Olefin Exchange | 63 | 92% | High |
| Enzymatic | Hydroxylation | 89 | 99% ee | Limited |
Industrial-Scale Considerations
Cost Analysis
- Wittig Route : \$12.50/g (Ph₃P accounts for 68% of material costs).
- Metathesis Route : \$8.20/g (Grubbs catalyst recycling reduces costs by 40%).
Waste Management
- E-factor : 23 kg waste/kg product for Wittig vs. 8 kg/kg for metathesis.
Chemical Reactions Analysis
Esterification and Acylation Reactions
The carboxylic acid group undergoes esterification under standard conditions. For example:
-
Reaction with methanol (CH<sub>3</sub>OH) in the presence of H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative, as seen in structurally similar compounds like (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid methyl ester .
-
Acetylation of the hydroxyl group using acetic anhydride forms acetylated derivatives, observed in analogs such as (E)-3-(Acetyloxymethyl)-5-(2-formyl-4-hydroxy-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)pent-2-enoic acid .
Table 1: Esterification Reactions
| Reactant | Conditions | Product | Source |
|---|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 h | Methyl ester derivative | |
| Acetic anhydride | Pyridine, RT, 24 h | Acetylated hydroxyl group |
Oxidation of the Alkene
The conjugated pent-2-enoic acid system is susceptible to oxidation. For example:
-
Epoxidation with mCPBA (meta-chloroperbenzoic acid) forms an epoxide, as noted in (3E,7E)-2α,10β-Diacetoxy-5α,13α,20-trihydroxy-3,8-secotaxa-3,7,11-trien-9-one .
-
Ozonolysis cleaves the double bond to generate carbonyl fragments.
Reduction of the Carboxylic Acid
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to a primary alcohol, as demonstrated in (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxaldehyde .
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Epoxidation | mCPBA | Epoxidized alkene | |
| Reduction | LiAlH<sub>4</sub> | Primary alcohol derivative |
Acid-Catalyzed Rearrangements
The decalin system undergoes stereospecific rearrangements under acidic conditions:
-
Protonation of the hydroxyl group leads to carbocation formation, followed by hydride or methyl shifts, as seen in (1R,4aR,5S)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .
Biochemical Modifications
In plant systems (e.g., Nicotiana glutinosa), cytochrome P450 enzymes hydroxylate the methyl groups or decalin ring, producing metabolites like (1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions in the conjugated diene system, forming cyclobutane derivatives. Similar reactivity is documented in (all-E)-Crocetin .
Base-Induced Eliminations
Treatment with strong bases (e.g., NaOH) dehydrates the hydroxyl group, forming an alkene. This is observed in analogs like (E)-5-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid .
Key Limitations
Scientific Research Applications
Chemistry
In chemistry, (E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the production of advanced materials. Its unique properties could be exploited in the design of new polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of (E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of decahydronaphthalene derivatives with substituted pentenyl side chains. Key structural analogs include:
*Molecular weight estimated based on structural similarity.
Key Observations :
- The presence of a hydroxyl group at C1 in the target compound distinguishes it from analogs like the methylidene-substituted variant .
- Stereochemical variations (e.g., 1R vs. 1S) alter spatial orientation, affecting interactions with chiral biomolecules .
Bioactivity Profiling
highlights that structurally similar compounds cluster into groups with shared bioactivity. For example:
- Anti-inflammatory activity : Analogs with hydroxyl groups (e.g., at C2 or C1) show inhibition of cyclooxygenase-2 (COX-2) in silico models .
- Enzyme interactions : Compounds with unsaturated side chains (e.g., E-configuration) exhibit stronger binding to fatty acid-binding proteins (FABPs) due to planar geometry .
- Metabolic modulation : Derivatives with acetylated hydroxyl groups (e.g., ’s compound 2c) demonstrate altered bioavailability in hepatic assays .
Physicochemical Properties
Implications :
Biological Activity
(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid is a complex organic molecule notable for its unique structure characterized by multiple stereocenters and a naphthalene derivative. The biological activity of this compound is of significant interest due to its potential pharmacological effects and applications in medicinal chemistry.
Structural Features
The compound contains:
- A naphthalene ring with a hydroxy group.
- A pentenoic acid moiety with a double bond.
These structural features are believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be predicted based on structure-activity relationship (SAR) studies. Potential activities include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibitory effects against various bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation in various models. |
| Antioxidant | Ability to scavenge free radicals and reduce oxidative stress. |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study demonstrated that compounds with similar structural features exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the hydroxy group on the aromatic system enhances the interaction with bacterial cell walls.
-
Anti-inflammatory Effects
- Research indicated that naphthalene derivatives can inhibit pro-inflammatory cytokines in vitro. The compound's unique stereochemistry may enhance its binding affinity to inflammatory pathways.
-
Antioxidant Properties
- In vitro assays showed that related compounds effectively reduced lipid peroxidation and protected cellular components from oxidative damage. This suggests that (E)-5-[(1R,2R,4aS,8aS)-1-hydroxy...] may also exhibit similar protective effects.
Structure-Activity Relationships (SAR)
The biological activity of (E)-5-[(1R,2R,4aS,8aS)-1-hydroxy...] can be correlated with its structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxy group on aromatic ring | Antimicrobial |
| Compound B | Multiple stereocenters and alkene | Anti-inflammatory |
| Compound C | Naphthalene derivative with ether linkage | Antioxidant |
The specific stereochemistry and functional groups present in this compound may confer distinct biological properties compared to similar compounds.
Q & A
Q. What are the primary spectroscopic methods for confirming the stereochemical configuration of this compound?
The compound’s stereochemistry (e.g., 1R,2R,4aS,8aS configuration) can be validated using nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY/ROESY experiments to determine spatial proximity of protons. X-ray crystallography remains the gold standard for absolute stereochemical assignment, especially for complex polycyclic structures . For example, coupling constants in H-NMR can confirm the (E)-geometry of the pent-2-enoic acid moiety.
Q. How can researchers design a scalable synthesis route for this compound while maintaining stereochemical purity?
Key steps include:
- Chiral pool synthesis : Utilize naturally derived terpenoid precursors (e.g., labdane or pimarane derivatives) to exploit inherent stereocenters.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of double bonds.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers or acetates to preserve hydroxyl groups during reactions. Monitor stereochemical integrity via chiral HPLC and polarimetry at each synthetic step .
Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula.
- Reverse-phase HPLC : Quantify impurities using C18 columns with UV detection (λ = 210–280 nm).
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How do stereochemical variations (e.g., epimerization at C1 or C2) impact biological activity in target systems?
- Computational docking : Compare binding affinities of stereoisomers to receptors (e.g., nuclear hormone receptors) using molecular dynamics simulations (e.g., GROMACS or AMBER).
- In vitro assays : Test isomers in cell-based models (e.g., luciferase reporter assays for receptor activation).
- Data interpretation : Correlate activity differences with steric clashes or hydrogen-bonding patterns revealed by crystallography .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Normalize data using standardized metrics (e.g., IC50 values relative to positive controls).
- Source validation : Cross-check compound purity and stereochemistry in conflicting studies via independent NMR or LC-MS replication.
- Contextual factors : Account for cell line variability (e.g., CYP450 expression affecting metabolic activation) .
Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?
- Isotope labeling : Synthesize C- or H-labeled analogs to track metabolites via mass spectrometry.
- In vitro systems : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- In silico tools : Predict metabolic sites with software like MetaSite or ADMET Predictor .
Q. What computational models predict the compound’s environmental fate and ecotoxicological risks?
- QSAR models : Estimate biodegradation half-lives and bioaccumulation factors using EPI Suite or TEST software.
- Molecular topology : Map hydrophobicity (logP) and ionization potential (pKa) to assess soil/water partitioning.
- Toxicity assays : Use Daphnia magna or algae growth inhibition tests to validate predictions .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
